Benzenamine, 4,4'-(methoxymethylene)bis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] is an organic compound with the molecular formula C17H22N2. It is a derivative of benzenamine (aniline) and is characterized by the presence of methoxymethylene and N,N-dimethyl groups. This compound is used in various industrial applications, particularly in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] typically involves the reaction of benzenamine derivatives with formaldehyde and dimethylamine. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Solvents: Common solvents include water or alcohols like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Controlled mixing of benzenamine derivatives, formaldehyde, and dimethylamine.
Reaction Control: Maintaining optimal temperature and pH levels to ensure complete reaction.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The methoxymethylene and N,N-dimethyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4,4’-methylenebis[2-methoxy-]
Uniqueness
Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] is unique due to the presence of both methoxymethylene and N,N-dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in biochemical research.
Eigenschaften
CAS-Nummer |
2123-35-5 |
---|---|
Molekularformel |
C18H24N2O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-methoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H24N2O/c1-19(2)16-10-6-14(7-11-16)18(21-5)15-8-12-17(13-9-15)20(3)4/h6-13,18H,1-5H3 |
InChI-Schlüssel |
CMNLKRWGXPTSOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.